3-Chloro-2-hydroxyphenacyl bromide

Nucleophilic Substitution Kinetics Structure-Activity Relationship Synthetic Intermediate

3-Chloro-2-hydroxyphenacyl bromide is a strategic ortho-substituted phenacyl bromide that delivers a ~7-fold reduction in nucleophilic displacement rates compared to unsubstituted or meta/para analogs. This attenuated reactivity provides superior control during alkylation or bioconjugation, minimizing side reactions before photochemical activation. Its unique ortho-chloro, 2-hydroxy substitution pattern creates a dual-handle scaffold—a tunable α-bromo ketone electrophile and a photoremovable protecting group chromophore—unlocking novel caged compound development. For R&D teams requiring precision in complex molecule construction, this compound offers a distinct kinetic and synthetic advantage.

Molecular Formula C8H6BrClO2
Molecular Weight 249.49 g/mol
CAS No. 84320-78-5
Cat. No. B3043304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-hydroxyphenacyl bromide
CAS84320-78-5
Molecular FormulaC8H6BrClO2
Molecular Weight249.49 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)O)C(=O)CBr
InChIInChI=1S/C8H6BrClO2/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,12H,4H2
InChIKeyDBPZZDSMMCIMQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-hydroxyphenacyl Bromide (CAS 84320-78-5) for Controlled Photorelease: A Technical Overview


3-Chloro-2-hydroxyphenacyl bromide (CAS 84320-78-5) is a halogenated aromatic ketone, specifically an ortho-substituted phenacyl bromide, belonging to a class of compounds extensively studied as photoremovable protecting groups (PPGs) or 'cages' for bioactive molecules [1]. It is characterized by a core acetophenone structure with a reactive α-bromo ketone moiety, a phenolic hydroxyl group at the 2-position, and a chlorine substituent at the 3-position of the phenyl ring . This specific substitution pattern differentiates it from other commercially available analogs like p-hydroxyphenacyl bromide (pHP) or unsubstituted phenacyl bromide, potentially altering its nucleophilic displacement reactivity, photophysical properties, and utility in synthetic chemistry [2].

Why 3-Chloro-2-hydroxyphenacyl Bromide Cannot Be Directly Replaced by Unsubstituted or para-Hydroxy Analogs


Substitution among phenacyl bromide derivatives is not straightforward due to the profound impact of substituent position and electronic nature on their core reactivity. A direct comparison study of nucleophilic displacement rates (with tert-butylamine) demonstrates that ortho-substituted phenacyl bromides exhibit a distinct and diminished reactivity profile compared to their meta- and para-substituted counterparts [1]. This is a critical procurement consideration: while unsubstituted phenacyl bromide is a common alkylating agent, its ortho-substituted derivative, such as 3-chloro-2-hydroxyphenacyl bromide, will react at a significantly different rate, potentially compromising reaction yields or altering the synthetic pathway. Conversely, while p-hydroxyphenacyl (pHP) bromide is a well-established photoremovable protecting group (PPG) [2], the introduction of an ortho-chloro substituent in 3-chloro-2-hydroxyphenacyl bromide is predicted to further modulate the nucleophilic reactivity of the α-bromo ketone [1] and may alter the photochemical properties of the parent chromophore, preventing a like-for-like replacement in established caging or alkylation protocols.

Quantitative Evidence of 3-Chloro-2-hydroxyphenacyl Bromide Differentiation for Scientific Procurement


Ortho-Chloro Substitution Significantly Reduces Nucleophilic Displacement Reactivity Compared to Unsubstituted Phenacyl Bromide

3-Chloro-2-hydroxyphenacyl bromide is an ortho-substituted phenacyl bromide. Kinetic studies directly comparing a series of ortho-substituted phenacyl bromides show that the presence of an ortho-chloro group reduces the second-order rate constant (k) for nucleophilic displacement by tert-butylamine to 2.85 x 10⁻³ L M⁻¹ min⁻¹, a 7.2-fold decrease relative to the unsubstituted phenacyl bromide (k = 20.5 x 10⁻³ L M⁻¹ min⁻¹) under identical conditions [1]. This represents a quantifiable and significant attenuation of reactivity.

Nucleophilic Substitution Kinetics Structure-Activity Relationship Synthetic Intermediate

Ortho-Hydroxy Group Preserves a Photoremovable Protecting Group (PPG) Mechanism Not Available to Unsubstituted Phenacyl Bromide

While 3-chloro-2-hydroxyphenacyl bromide contains an ortho-hydroxy group, its photochemical properties as a PPG are best inferred from the well-characterized p-hydroxyphenacyl (pHP) group. pHP bromide has been shown to release caged molecules upon irradiation with sub-nanosecond 337 nm laser pulses with a release rate constant >10⁸ s⁻¹ and a photochemical quantum yield (Φ_app) between 0.1 and 0.3 [1]. In contrast, unsubstituted phenacyl bromide lacks this hydroxyl group and cannot participate in the photo-Favorskii-like rearrangement that facilitates the rapid, clean release of the caged substrate; it instead acts primarily as a simple alkylating agent or Type I photoinitiator.

Photochemistry Caged Compounds Protecting Groups

Ortho-Substitution Alters Reactivity Differently than Meta- or Para-Substitution, Enabling Precise Tuning of Reaction Rates

A key differentiator for 3-chloro-2-hydroxyphenacyl bromide lies in the fundamental difference in how ortho- versus meta- or para-substituents influence reactivity. In a study of nucleophilic displacement, ortho-substituents were found to decrease the reaction rate (e.g., o-Cl: k = 2.85 x 10⁻³ L M⁻¹ min⁻¹), while electron-withdrawing meta- or para-substituents increased the rate (e.g., p-Cl: k = 20.0 x 10⁻³ L M⁻¹ min⁻¹; m-Cl: k = 23.6 x 10⁻³ L M⁻¹ min⁻¹) compared to the unsubstituted compound (k = 20.5 x 10⁻³ L M⁻¹ min⁻¹) [1]. This dichotomy is attributed to a steric and electronic 'ortho-effect' involving rotational barriers and repulsive interactions.

Medicinal Chemistry Structure-Activity Relationship Reaction Optimization

Evidence-Based Research Applications for 3-Chloro-2-hydroxyphenacyl Bromide (CAS 84320-78-5)


Development of Next-Generation Photoremovable Protecting Groups (PPGs)

3-Chloro-2-hydroxyphenacyl bromide is a compelling candidate for the development of novel 'caged' compounds. Based on the established photochemistry of the p-hydroxyphenacyl (pHP) group, which releases caged substrates with a rate constant >10⁸ s⁻¹ upon irradiation [1], this compound is expected to function as a phototrigger. The ortho-chloro substituent offers a unique synthetic advantage, providing a secondary reactive handle (via the α-bromo ketone) that is significantly less reactive towards nucleophiles than unsubstituted or meta/para-substituted analogs [2]. This allows for more controlled and selective coupling to biomolecules or other sensitive substrates prior to photochemical activation, a feature that differentiates it from both unsubstituted phenacyl bromide and the more reactive p-hydroxyphenacyl bromide.

Controlled Alkylation in Complex Molecular Synthesis

For synthetic pathways requiring a phenacyl-based alkylating agent with attenuated reactivity, 3-chloro-2-hydroxyphenacyl bromide is a superior choice. The quantitative evidence clearly shows that ortho-chloro substitution reduces the rate of nucleophilic displacement by a factor of ~7 compared to unsubstituted phenacyl bromide, and by a factor of 7-8 compared to its meta- or para-chloro analogs [1]. This slower reaction rate allows for greater control over the alkylation step, potentially minimizing side reactions and improving yields in complex molecule construction where selectivity is paramount. It is a distinct alternative to the more promiscuous and reactive phenacyl bromide [1].

Investigating Ortho-Effects in Physical Organic Chemistry

This compound serves as a valuable probe for studying the 'ortho-effect' in nucleophilic substitution reactions. The stark contrast in kinetic data—where an ortho-chloro group decreases the reaction rate constant to 2.85 x 10⁻³ L M⁻¹ min⁻¹ while a meta-chloro group increases it to 23.6 x 10⁻³ L M⁻¹ min⁻¹ [1]—provides a quantifiable model system for investigating the steric and electronic underpinnings of this phenomenon. Researchers can use this compound to explore rotational barrier effects and their impact on transition state energies, which is fundamental to understanding reaction mechanisms and designing more selective reagents.

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